Product packaging for Barbital(Cat. No.:CAS No. 57-44-3)

Barbital

Cat. No.: B3395916
CAS No.: 57-44-3
M. Wt: 184.19 g/mol
InChI Key: FTOAOBMCPZCFFF-UHFFFAOYSA-N
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Description

5,5-diethylbarbituric acid is a member of the class of barbiturates, the structure of which is that of barbituric acid substituted at C-5 by two ethyl groups. Formerly used as a hypnotic (sleeping aid). It has a role as a drug allergen.
Barbital is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
A long-acting barbiturate that depresses most metabolic processes at high doses. It is used as a hypnotic and sedative and may induce dependence. This compound is also used in veterinary practice for central nervous system depression. This compound is a schedule IV controlled drug.
A long-acting barbiturate that depresses most metabolic processes at high doses. It is used as a hypnotic and sedative and may induce dependence. This compound is also used in veterinary practice for central nervous system depression.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O3 B3395916 Barbital CAS No. 57-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-diethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FTOAOBMCPZCFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022643
Record name Barbital
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Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57-44-3
Record name Barbital
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Historical Trajectories and Seminal Discoveries of Barbital Within Pharmaceutical Science

The Genesis of Barbituric Acid: Initial Synthesis and Early Chemical Explorations (Adolf von Baeyer, 1864)

The story of barbital begins with its parent compound, barbituric acid. This heterocyclic organic compound, a derivative of pyrimidine (B1678525), was first synthesized by the renowned German chemist Adolf von Baeyer in 1864. mims.commims.comebi.ac.ukpharmakb.comwikidoc.org Baeyer's initial synthesis involved the condensation of urea (B33335) with malonic acid, a reaction that established the fundamental chemical structure of the barbiturate (B1230296) class. mims.comebi.ac.ukwikidoc.orgwikipedia.org While barbituric acid itself does not exhibit significant pharmacological activity, its creation provided the core structure from which numerous pharmacologically active derivatives would later be developed. mims.compharmakb.comwikidoc.org The synthetic process for barbituric acid was further developed and refined by French chemist Edouard Grimaux in 1879, contributing to the potential for broader exploration of its derivatives. ebi.ac.ukwikipedia.org The name "barbituric acid" is subject to several historical anecdotes, with some suggesting it was named by Baeyer in honor of a friend named Barbara or in commemoration of Saint Barbara's Day. mims.comebi.ac.ukpharmakb.com

Elucidation of this compound's Pharmacological Potential: Early Investigations and Scientific Delineations (Emil Fischer and Joseph von Mering, 1902-1903)

The crucial step from the chemical curiosity of barbituric acid to a pharmacologically active compound was taken by German scientists Emil Fischer and Joseph von Mering. Their collaborative work at the beginning of the 20th century led to the synthesis of diethylbarbituric acid, which they subsequently identified as having significant hypnotic properties. pharmakb.comwikipedia.orgwikipedia.orgwikidoc.orgopenanesthesia.orgnih.govnih.govthermofisher.com Fischer, a Nobel laureate in Chemistry (1902), and von Mering, a pharmacologist, synthesized this compound in 1902. wikipedia.orgopenanesthesia.orgnih.gov They published their seminal findings detailing the hypnotic effects of diethylbarbituric acid in 1903. wikipedia.orgopenanesthesia.orgnih.gov Their investigations into various acylureas revealed that the presence of ethyl groups appeared to be linked to hypnotic action, guiding their synthesis of diethylmalonyl urea (this compound). openanesthesia.org This discovery marked the birth of the barbiturate class of drugs as therapeutic agents.

Inception of Commercial Availability: Academic Research into Early Pharmaceutical Development (e.g., Veronal, Medinal)

Following the crucial discovery by Fischer and von Mering, diethylbarbituric acid was rapidly introduced into medical practice. It was first marketed commercially in 1904 by the Bayer company under the trade name "Veronal". ebi.ac.ukwikipedia.orgopenanesthesia.org The name "Veronal" is believed to have been coined by von Mering, who found the Italian city of Verona to be particularly peaceful, associating this tranquility with the drug's sedative effects. pharmakb.comopenanesthesia.orgthermofisher.com A soluble salt of this compound, sodium diethylbarbiturate, was subsequently marketed by the Schering company under the trade name "Medinal". wikipedia.orgopenanesthesia.org The introduction of these products provided physicians with a new tool for managing conditions like insomnia and anxiety, offering what was considered a significant improvement over earlier sedative options such as bromides. wikipedia.orgnih.gov

Evolution of Barbiturate Analogs: Research into Structural Modifications and Derivatization Patterns

The success of this compound spurred extensive research into the modification of the barbituric acid structure to develop new derivatives with varying pharmacological properties. The core of this research focused on altering the substituents at the C-5 atom of the pyrimidine ring. mims.comwikidoc.org These structural modifications led to the synthesis of a vast number of barbiturate analogs; over 2500 different agents were synthesized through small modifications to the basic barbituric acid molecule. wikidoc.orgwikipedia.org Of these, approximately 50 were eventually introduced into clinical use. ebi.ac.uk Early analogs were synthesized and tested by researchers including von Mering and Fischer. wikipedia.org A notable early analog was phenothis compound (B1680315), synthesized in 1911 by Hörlein, which involved substituting one of the ethyl groups on the this compound structure with a phenyl radical. wikipedia.org Phenothis compound, marketed as Luminal from 1912, proved to have a more prolonged action than this compound and became widely used. wikipedia.org The systematic exploration of different substituents at the C-5 position allowed for the creation of barbiturates with varying onsets and durations of action, leading to their classification into categories such as ultrashort-, short-, intermediate-, and long-acting compounds. pharmakb.com Other barbiturate analogs developed include butothis compound, amothis compound, secothis compound, pentothis compound (B6593769), hexothis compound, and thiopental, each with distinct chemical structures and pharmacological profiles. wikipedia.orgwikidoc.orgnih.gov

This compound's Role in Shaping Early Pharmacological and Neuroscientific Inquiry

The advent of this compound and its related compounds profoundly impacted early pharmacological and neuroscientific research. Before the introduction of barbiturates, the pharmacological tools available for influencing the central nervous system were limited, primarily consisting of substances like opiates, bromides, and chloral (B1216628) hydrate. ebi.ac.ukwikipedia.orgnih.govnih.gov this compound provided a more predictable and effective means of inducing sedation and sleep, facilitating the study of sleep mechanisms and disorders. ebi.ac.uknih.gov The identification of this compound's hypnotic properties and the subsequent development of anticonvulsant barbiturates like phenothis compound provided the first truly effective pharmacological treatments for epilepsy, revolutionizing the management of seizure disorders. ebi.ac.ukwikipedia.orgnih.gov Barbiturates were also explored in psychiatric contexts, notably in the use of "sleep cures" for conditions such as schizophrenia and mania in the early 20th century, although this practice later declined. wikipedia.orgwikidoc.org Furthermore, the development of faster-acting barbiturates paved the way for the era of intravenous anesthesia. ebi.ac.ukwikipedia.org The research into the structure-activity relationships of barbiturate analogs provided valuable insights into how chemical structure influences pharmacological effect, guiding the development of future psychoactive drugs. mims.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound2294
Barbituric Acid6211
This compound Sodium23681217
Phenothis compound4763
Amothis compound2164
Secothis compound5193
Butothis compound6473
Thiopental3000715
Hexothis compound3608
Tetrathis compound101534

Key Historical Milestones

EventDateKey Individuals
Synthesis of Barbituric Acid1864Adolf von Baeyer
Perfected Synthesis of Barbituric Acid1879Edouard Grimaux
Synthesis of this compound1902Emil Fischer, Joseph von Mering
Publication on this compound's Hypnotic Effects1903Emil Fischer, Joseph von Mering
Commercial Introduction of Veronal (this compound)1904Bayer (based on Fischer & von Mering's work)
Synthesis of Phenothis compound1911Hörlein (Fischer & von Mering group) wikipedia.org
Commercial Introduction of Luminal (Phenothis compound)1912Bayer
Development of Butothis compound1921Poulenc Brothers wikipedia.org
Synthesis of Amothis compound1923Horace Shonle (Eli Lilly) thermofisher.com
Patent of Secothis compound1934Eli Lilly and Company wikipedia.org

Molecular and Cellular Mechanisms of Action of Barbital

GABAergic System Modulation at the GABA-A Receptor Complex

Barbital acts as a positive allosteric modulator of the GABA-A receptor complex, which is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system. wikipedia.orgresearchgate.net GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, facilitate the influx of chloride ions into the neuron. umich.eduwikipedia.orgthieme-connect.com This influx leads to neuronal hyperpolarization and a decrease in excitability. umich.edunews-medical.net Barbiturates bind to distinct allosteric sites on the GABA-A receptor that are separate from the binding sites for GABA and benzodiazepines. wikipedia.orgwikipedia.orgdrugbank.comdrugbank.com

Prolongation of Chloride Ion Channel Opening Kinetics

A significant effect of this compound and other barbiturates at the GABA-A receptor is the increase in the duration of chloride ion channel openings. wikipedia.orgumich.eduwikipedia.orgnews-medical.netdrugbank.com In contrast to benzodiazepines, which increase the frequency of channel opening, barbiturates enhance the time the channel remains open after being activated by GABA. wikipedia.orgumich.eduwikipedia.orgdrugbank.com This prolonged open state permits a greater influx of chloride ions, resulting in enhanced inhibitory postsynaptic currents and more pronounced neuronal hyperpolarization. drugbank.comdrugbank.com Electrophysiological studies, such as those using patch-clamp recording techniques, have demonstrated that barbiturates prolong channel openings and increase the occurrence of openings in close temporal proximity. umich.edu

Allosteric Modulation of GABA-A Receptor Subunits

Barbiturates exert their effects by binding to allosteric sites on the GABA-A receptor, thereby modulating its conformation and function. umich.eduwikipedia.orgdrugbank.com These binding sites are situated at the interfaces between subunits within the transmembrane domain of the receptor. wikipedia.orgnih.govfrontiersin.org Research suggests that the second and third transmembrane domains of the β subunit are crucial for barbiturate (B1230296) binding. researchgate.net Specific amino acid residues, such as methionine 286 on the β subunit and methionine 236 on the α subunit, may be involved in this binding. researchgate.net The specific subunit composition of the GABA-A receptor can influence the affinity and efficacy of barbiturate modulation, although the α subunit appears to be more critical than the β subunit in determining affinity. nih.gov It has been proposed that barbiturates bind predominantly at the αβ+/α−γ and α+/β− or α+/γ− transmembrane domain interfaces in α1β2γ2 receptors. nih.gov

Influence on Voltage-Dependent Calcium Channels

Barbiturates have also been observed to influence voltage-dependent calcium channels. news-medical.netacnp.orgacs.orgnih.gov These channels are essential for neurotransmitter release as they regulate the entry of calcium into presynaptic terminals. nih.govbiorxiv.orgnih.gov Barbiturates can inhibit calcium flow through various types of voltage-gated calcium channels, including P/Q-type channels (CaV2.1), which are significant for synaptic vesicle exocytosis at many central synapses. acnp.orgbiorxiv.orgnih.gov This reduction in calcium entry can lead to a decrease in the release of excitatory neurotransmitters such as glutamate. wikipedia.orgresearchgate.netnih.govnih.gov The underlying mechanism may involve enhancing calcium channel inactivation or causing open channel block. nih.gov Research has indicated that barbiturates reduce the duration of calcium-dependent action potentials, which correlates with a reduction in neurotransmitter release. nih.govnih.gov

Investigation of Broader Cellular Signaling Pathway Modulation by Barbiturate Derivatives (e.g., NF-κB, TGF-β1, specific oncogenic pathways)

Beyond their direct effects on ion channels, investigations have explored the modulation of broader cellular signaling pathways by barbiturate derivatives. Studies suggest that barbiturate derivatives can influence pathways involved in inflammation and potentially cancer. For example, barbiturate derivatives have been found to inhibit the activation of hepatic stellate cells by affecting the NF-κB and TGF-β1 signaling pathways, which are implicated in liver fibrosis. acs.orgresearchgate.netnih.govresearchgate.net The NF-κB pathway is a crucial regulator of inflammatory responses and is involved in various diseases, including liver inflammation and certain cancers. oncotarget.comnih.govoncotarget.commdpi.com Barbiturate derivatives have been shown to suppress NF-κB activation, potentially through mechanisms involving upstream signaling molecules such as PTEN and AKT. oncotarget.comnih.govoncotarget.com Furthermore, studies investigating the anti-cancer effects of barbiturate derivatives have suggested their influence on pathways related to cancer progression, apoptosis, and the PI3K-AKT signaling pathway. mdpi.com While these studies often focus on specific barbiturate derivatives rather than this compound itself, they highlight the potential for compounds within this class to exert effects through diverse cellular signaling mechanisms.

Pharmacological Classification and Comparative Research Perspectives on Barbiturates

Classification Frameworks Based on Duration of Action (with Barbital as a long-acting exemplar)

The classification of barbiturates by duration of action provides a framework for understanding their pharmacokinetic profiles and historical therapeutic uses. While this compound itself is often cited as a long-acting barbiturate (B1230296), this classification primarily applies to its historical use as a sedative-hypnotic. wikipedia.orgresearchgate.net Modern classifications typically categorize barbiturates into ultra-short-acting, short-acting, intermediate-acting, and long-acting categories, with this compound's duration aligning with the longer end of the spectrum. clevelandclinic.orgnih.govwikipedia.org

Common classifications include:

Ultra-short-acting: Effects lasting approximately 30 minutes (e.g., thiopental, methohexital). nih.govwikipedia.org

Short-acting: Effects lasting about 2 to 6 hours (e.g., pentothis compound (B6593769), secothis compound). clevelandclinic.orgnih.govwikipedia.org

Intermediate-acting: Effects lasting around 3 to 6 hours (e.g., amothis compound, butalbital). clevelandclinic.orgnih.govwikipedia.org

Long-acting: Effects lasting longer than 6 hours, potentially up to 12 hours or more (e.g., phenothis compound (B1680315), this compound). clevelandclinic.orgnih.govwikipedia.orgsynnovis.co.uk

While this compound was historically used for its prolonged effects as a sleeping aid, its use has largely been superseded by newer compounds. wikipedia.org Phenothis compound is a more commonly cited example of a long-acting barbiturate in current contexts, with an elimination half-life significantly longer than many other barbiturates. nih.govsynnovis.co.ukmims.com Sodium this compound has been noted as a long-duration sedative/hypnotic in research contexts. researchgate.net

Comparative Pharmacological Research with Other Central Nervous System Depressants (e.g., Benzodiazepines)

Comparative pharmacological research has extensively examined barbiturates alongside other classes of central nervous system depressants, most notably benzodiazepines. Historically, barbiturates were widely used as anxiolytics and hypnotics, but they have been largely replaced by benzodiazepines in routine medical practice due to the significantly lower risk of overdose associated with benzodiazepines. wikipedia.org

Both barbiturates and benzodiazepines exert their primary effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, the principal inhibitory neurotransmitter system in the central nervous system. wikipedia.orgpatsnap.com However, their mechanisms of action at the GABA-A receptor differ. Barbiturates increase the duration of chloride channel opening induced by GABA binding, while benzodiazepines increase the frequency of channel opening. This difference contributes to the higher safety margin of benzodiazepines compared to barbiturates. patsnap.com Research comparing these classes highlights the distinct pharmacological profiles and safety considerations that led to the shift in clinical preference towards benzodiazepines for many indications.

Research into Novel Pharmacological Applications of this compound Derivatives

Despite the decline in the traditional clinical use of this compound as a sedative-hypnotic, research into novel pharmacological applications of this compound derivatives is an active area of investigation. The barbituric acid scaffold serves as a versatile building block for synthesizing compounds with diverse potential bioactivities. mdpi.com

Research has explored the potential of this compound derivatives as antitumor and anticancer agents. Studies have investigated the effects of specific barbituric acid derivatives on cancer cell lines, including hepatocellular carcinoma (HCC) cells. mdpi.comnih.gov For instance, one study identified a barbituric acid derivative, referred to as BA-5, that significantly inhibited the viability of both parental and sorafenib-resistant HCC cells in a dose- and time-dependent manner. mdpi.comnih.gov This derivative was found to enhance the apoptosis pathway and suppress migration activity in these cells. mdpi.com Other studies have also indicated that barbiturates and their derivatives may possess anticancer properties, potentially by influencing metabolic and enzymatic pathways involved in cancer progression. orientjchem.orgmdpi.comnih.govnih.gov Novel hybrid molecules combining features of nucleobases and barbiturate derivatives have also been designed and synthesized, showing significant anticancer activities against various human cancer cell lines in in vitro evaluations. researchgate.net

This compound derivatives have been the subject of investigations into their potential antimicrobial and antibacterial properties. mdpi.comorientjchem.orgeurekaselect.comresearchgate.net Research has demonstrated that various barbituric acid derivatives exhibit activity against different strains of bacteria and fungi. mdpi.comorientjchem.orgresearchgate.netekb.eg Studies have screened synthesized barbituric acid derivatives for antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae. researchgate.netekb.egrjptonline.orguokerbala.edu.iq Some derivatives have shown considerable antibacterial and antifungal activities, with certain compounds exhibiting potent inhibition against specific bacterial strains, in some cases exceeding the activity of standard control drugs in in vitro settings. researchgate.netrjptonline.orguokerbala.edu.iq Metal complexes based on this compound have also been synthesized and evaluated for their antimicrobial activities against bacteria, yeast, and molds, showing variable activity depending on the specific complex and microbial strain. tandfonline.com

Studies have also explored this compound derivatives as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for managing type 2 diabetes. rjptonline.orgekb.egrjptonline.orgresearchgate.netekb.eg Research has focused on synthesizing novel this compound derivatives, including Schiff base derivatives and compounds based on carbohydrates, and evaluating their in vitro α-glucosidase inhibitory activity. rjptonline.orgekb.egrjptonline.orgresearchgate.netekb.eg These studies have identified this compound derivatives that show significant α-glucosidase inhibition, with some compounds exhibiting lower IC50 values (indicating higher potency) compared to standard drugs like acarbose. rjptonline.orgekb.egrjptonline.orgresearchgate.netekb.eg For example, a series of Schiff base derivatives synthesized from this compound and phenothis compound showed a range of IC50 values for α-glucosidase inhibition, with several compounds demonstrating stronger inhibitory activity than acarbose. ekb.egresearchgate.netekb.eg

Here is a table summarizing some representative α-glucosidase inhibition data from a study on Schiff base derivatives of this compound and phenothis compound:

CompoundIC50 (µM) ± Standard ErrorComparison to Acarbose (IC50 = 787.27 ± 2.23 µM)
Schiff base derivative 1110 ± 2.15Stronger inhibition
Schiff base derivative 2197 ± 3.11Stronger inhibition
Schiff base derivative 338 ± 0.84Stronger inhibition
Schiff base derivative 464 ± 1.78Stronger inhibition
Schiff base derivative 5119 ± 3.55Stronger inhibition
Schiff base derivative 6204 ± 2.08Stronger inhibition
Schiff base derivative 732 ± 1.42Stronger inhibition
Schiff base derivative 881 ± 2.23Stronger inhibition

This data indicates that certain this compound-based Schiff base derivatives possess notable α-glucosidase inhibitory potential in vitro. ekb.egresearchgate.netekb.eg

Beyond the specific areas mentioned, research has explored a range of other potential bioactivities for this compound derivatives. These include investigations into anti-diabetic effects (in addition to α-glucosidase inhibition), anti-urease activity, anti-HIV properties, and antioxidant potential. orientjchem.orgclevelandclinic.orgmdpi.comnih.goveurekaselect.comekb.egresearchgate.net

Studies have reported that barbituric acid derivatives can exhibit antioxidant properties. mdpi.comorientjchem.orgmdpi.comnih.goveurekaselect.com Furthermore, research has suggested that new synthesized barbituric acid derivatives may possess anti-HIV activity. mdpi.comnih.govekb.egresearchgate.net Some studies have also indicated potential anti-diabetic effects of barbituric acid derivatives. orientjchem.orgnih.govekb.eg Investigations into anti-urease activity of these compounds have also been conducted. mdpi.comekb.eg These diverse research avenues highlight the continued interest in the therapeutic potential of modifying the this compound structure to develop compounds with a wide array of biological activities.

Advanced Analytical Methodologies for Barbital and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are widely used for separating barbital and its related compounds from complex samples before detection and quantification. ijsra.netontosight.ai

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful liquid chromatography techniques applied in the analysis of barbiturates, including this compound. ijsra.netresearchgate.net These methods are utilized in forensic, toxicological, and doping control studies. ijsra.net HPLC offers advanced methods like Rapid Resolution (RR) and Rapid Resolution High Throughput (RRHT) techniques, which can reduce run time. researchgate.net UPLC, an even more advanced technique, is used for barbiturate (B1230296) analysis in urine and offers high sensitivity and throughput. ijsra.netresearchgate.net UPLC/MS/MS methods have been reported for the analysis of barbiturates in urine, utilizing methanol (B129727) for dissolution of compounds like phenothis compound (B1680315) and thiothis compound. ijsra.net These methods can achieve high throughput and prevent sample loss compared to some other techniques. ijsra.net

Interactive Table: Examples of HPLC Conditions for Barbiturate Analysis

Drug(s)MatrixMethodColumnMobile PhaseDetector
Pentothis compound (B6593769)PlasmaRP-LCSynergi MAX-RP C12(0.01 M phosphate (B84403) buffer pH 3: methanol; 40:60 v/v), GradientNot specified
This compound, Phenothis compound, Aprothis compound, Pentothis compoundNot specifiedHPLCZORBAX Eclipse XDB-C18Mobile phase A methanol; mobile phase B water (50:50, A: B), IsocraticUV, 214 nm
Pentothis compoundNot specifiedHPLCNucleosil C-180.01 M phosphate buffer at pH 3.5: acetonitrile (B52724) (72:28v/v)-gradientUV detector

Gas Chromatography (GC)

Gas chromatography, also known as Gas Liquid Chromatography (GLC), is a valuable analytical technique for separating and analyzing volatile and semi-volatile compounds like barbiturates. ontosight.ai GC is particularly useful for barbiturate analysis in biological samples such as blood and urine due to its high sensitivity and specificity. nih.govontosight.ai It involves vaporizing the sample components and separating them based on their boiling points and affinities for a stationary phase as they are carried through a column by an inert gas. ontosight.ai GC-MS is a commonly used method for the analysis of barbiturates. nih.govresearchgate.net In one described method, barbiturates from serum, plasma, or urine are extracted and then subjected to "flash methylation" in the hot injection port before analysis by GC-MS, using this compound as an internal standard. nih.gov Selective ion monitoring and relative retention times are used for identification and quantitation. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, inexpensive, and rapid technique used for the separation and identification of various substances, including barbiturates. ontosight.aiunodc.org TLC involves applying a sample to a plate coated with a stationary phase, typically silica (B1680970) gel, and separating components as a mobile phase moves up the plate. ontosight.ai Separation is based on the compounds' affinities for the stationary and mobile phases. ontosight.ai Separated compounds can be visualized under UV light or using chemical reagents. ontosight.ai TLC has been applied to the analysis of barbituric acids, and the ratio of the Rf value of different barbituric acid samples to that of phenothis compound can be a reproducible and characteristic parameter for identification. psu.edu Different spray reagents can be used for visualization, with mercuric chloride-diphenylcarbazone being noted as sensitive for barbiturates, producing blue-violet spots on a pink background, although its use is cautioned due to environmental concerns. unodc.org Detection limits of about 1-5µg have been reported for TLC. unodc.org

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic methods provide valuable information about the chemical structure and identity of this compound and its complexes. mdpi.com

Mass Spectrometry (MS, GC-MS, LC-MS)

Mass Spectrometry (MS) is a powerful technique used in conjunction with chromatography (GC-MS, LC-MS) for the identification and structural elucidation of this compound and its metabolites. ijsra.netnih.govmdpi.comresearchgate.netoup.com GC-MS is commonly applied for drug analysis and can achieve low limits of detection, although for some barbiturates, derivatization may be required for sufficient sensitivity. mdpi.com LC-MS has become an efficient method for determining barbiturates in drug monitoring due to its high sensitivity and specificity, particularly with recent instrument advancements. mdpi.com LC-MS/MS is widely used for the quantitation of compounds in forensic samples and can detect barbiturates in negative ionization mode. sciex.com Studies comparing GC-MS, GC-MS/MS, and LC-MS/MS for barbiturate detection have revealed differences in analysis results under varying conditions. nih.gov GC-MS/MS, for instance, can operate in multiple reaction monitoring (MRM) mode without requiring polarity switching, potentially enabling faster analysis compared to LC-MS/MS when dealing with certain drug combinations. nih.govchromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that can be used for the detection, estimation, and identification of barbiturates. ijsra.netlibretexts.orgnih.gov Barbiturates can be analyzed using UV-Vis spectrophotometry, often involving pH adjustments to observe changes in absorbance maxima. libretexts.org For instance, a method involves scanning a diluted drug solution at pH 13 between 200 and 350 nm to determine the absorbance maximum wavelength (λmax), and then re-scanning at a lower pH of 10 to note any changes in λmax. libretexts.org Further pH adjustment to below 2 allows for another re-scan. libretexts.org UV-Vis spectroscopy can also be used in colorimetric assays for barbituric acid, where a colored reaction product is formed and its absorbance is measured at a specific wavelength, such as 530 nm. unomaha.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic compounds, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

PubChem provides spectral information for this compound, including ¹H NMR and ¹³C NMR spectra nih.gov. For this compound (5,5-diethylbarbituric acid), the ¹H NMR spectrum typically shows signals corresponding to the ethyl groups at the C-5 position and the N-H protons of the barbituric acid ring. For example, ¹H NMR data for 5,5-diethylbarbituric acid in DMSO-d₆ at 399.65 MHz shows shifts at approximately 11.6 ppm (N-H), 1.82 ppm (methylene protons of ethyl groups), and 0.75 ppm (methyl protons of ethyl groups) chemicalbook.com. Another ¹H NMR spectrum in DMSO-d₆ at 89.56 MHz shows similar shifts: 11.49 ppm (N-H), 1.815 ppm (methylene), and 0.754 ppm (methyl) chemicalbook.com.

¹³C NMR spectroscopy provides signals for each unique carbon atom in the this compound structure. The spectrum would show signals for the carbonyl carbons, the C-5 quaternary carbon, and the carbons of the ethyl groups. PubChem lists predicted ¹³C NMR data for this compound drugbank.com.

NMR spectroscopy can also be used to study drug intoxication and detect metabolites, although its sensitivity might be lower compared to techniques like GC-MS for identifying trace amounts of substances oup.com. However, NMR has the advantage of simultaneously detecting polar drug metabolites along with the parent drug, which might not be easily detected by chromatography without prior chemical modification oup.com. While general applications of NMR in detecting drug intoxication and analyzing metabolites are discussed in literature oup.com, specific detailed NMR data for this compound metabolites were not extensively found in the search results.

Method Development and Validation in Analytical Chemistry for Barbiturates

The accurate and reliable determination of barbiturates, including this compound, in various matrices requires the development and validation of robust analytical methods. Common techniques employed for barbiturate analysis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS), often used in combination (e.g., GC-MS, LC-MS/MS) ijsra.netnih.govresearchgate.net.

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. This typically involves evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), range, robustness, and stability researchgate.netnih.gov. Guidelines from regulatory bodies like the FDA are often followed during validation scielo.org.co.

Studies have reported the development and validation of methods for the analysis of various barbiturates in biological samples such as blood, urine, and liver ijsra.netnih.govscielo.org.comdpi.com. For instance, a validated gas chromatographic method for the identification and quantification of butathis compound, pentothis compound, and phenothis compound in blood samples demonstrated specificity, linearity, precision, and accuracy within a defined range scielo.org.co. Another validated reversed-phase HPLC method was developed for the simultaneous determination of several barbiturates, including barbitone (this compound), in raw materials, evaluating parameters like accuracy, precision, specificity, linearity, and stability researchgate.net.

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have become efficient methods for determining barbiturates due to their high sensitivity and specificity, particularly for analyzing low concentrations in complex biological matrices nih.gov. A validated flat membrane-based liquid-phase microextraction (FM-LPME) coupled with LC-MS method for determining three barbiturates in biological specimens showed good linearity and sensitivity with low LOD values in whole blood, urine, and liver samples nih.govmdpi.com.

Method validation data often includes calibration curves, correlation coefficients, LODs, LOQs, and precision (intra- and inter-day variability). For example, a validated LC-MS method for barbiturates in biological specimens showed correlation coefficients greater than 0.99 and specific LOD values for different matrices nih.govmdpi.com.

Application of this compound Salts as pH Buffers in Biological Research

Sodium this compound, the soluble salt of this compound, has historically been used as a pH buffer in various biological research applications wikipedia.orgscirp.orgsigmaaldrich.cn. This compound buffers, sometimes referred to by the trade name Veronal buffer, are utilized to maintain a stable pH in solutions for experiments where pH control is critical, such as immunoelectrophoresis, enzyme reactions, cell structure staining, and fixative solutions scirp.orgsigmaaldrich.cnmorphisto.demorphisto.demorphisto.desigmaaldrich.commoleculardepot.com.

The buffering capacity of this compound arises from the equilibrium between the weak acid (this compound) and its conjugate base (this compound anion), which helps to stabilize the pH within a specific range, typically cited as 8.6 to 9.6 morphisto.de. This makes this compound buffers suitable for applications requiring a slightly alkaline environment morphisto.demorphisto.de.

This compound buffer solutions can consist of this compound, barbituric acid sodium salt, and salts like sodium chloride, magnesium chloride, and calcium chloride to stabilize ionic strength and osmotic conditions, particularly important in techniques like electrophoresis morphisto.de.

Examples of the use of this compound buffers include their application in complement fixation tests (CFT) as a standard diluent nih.gov. Research has explored developing this compound buffer in tablet form for ease of use in CFT, demonstrating favorable effects on complement activity and reproducibility of results nih.gov. This compound sodium has also been used as a component of Michaelis' buffer, a commonly used solution in histological and histopathological analyses sigmaaldrich.cn.

Despite their historical use and effectiveness, this compound-based buffers have largely been replaced by other substances in many biological research applications due to this compound being a controlled substance wikipedia.orgscirp.org. However, they are still mentioned and used in certain specific protocols and commercially available formulations like Gelatin Veronal Buffer (GVB) for applications in immunology and molecular biology sigmaaldrich.commoleculardepot.com.

Biochemical Metabolism and Biotransformation Pathways of Barbital

General Metabolic Transformations of Barbiturates (e.g., Oxidation)

The most significant biotransformation pathway for barbiturates, including barbital, is oxidation. nih.govias.ac.in This process generally leads to the termination of their biological activity. nih.gov Oxidation reactions can occur at various sites on the barbiturate (B1230296) molecule. For 5,5-disubstituted barbiturates, such as this compound, oxidation often involves the side chains. Branched chains may be converted into tertiary alcohols, while ethylenic chains can be oxidized into ketones or carboxylic acids. nih.gov Hydroxylation, the introduction of a hydroxyl group, is a common oxidative reaction. basicmedicalkey.comlibretexts.org

Chromic oxidation has been used as a tool in the synthesis of model barbiturate metabolites, demonstrating that for monosubstituted pyrimidinetriones, a hydroxy group can be introduced on the ring. nih.gov

Involvement of Enzymatic Systems in Barbiturate Metabolism (e.g., Cytochrome P450 family)

The metabolism of most barbiturates is primarily mediated by the hepatic microsomal enzyme system, with the cytochrome P450 (CYP) family of enzymes playing a central role. tandfonline.commhmedical.comopenanesthesia.org These enzymes are predominantly located in the smooth endoplasmic reticulum of hepatocytes in the liver, although they are also found in other tissues like the small intestine, lungs, kidneys, and skin. nih.govopenanesthesia.orgaafp.org

CYP enzymes are monooxygenases that catalyze oxidative reactions, including hydroxylation, dealkylation, epoxidation, deamination, and dehalogenation. openanesthesia.orgwfsahq.org The CYP3A family, particularly CYP3A4, is the most abundant subfamily in the liver and is involved in the metabolism of a large percentage of therapeutic drugs. aafp.orgmedsafe.govt.nztg.org.au While specific data on which exact CYP isoforms metabolize this compound were not extensively detailed in the search results, the general principle for most barbiturates involves this system. nih.govmhmedical.com

Non-CYP enzymes, such as esterases and flavin-containing mono-oxygenases, also contribute to drug metabolism. wfsahq.org

Biochemical Pathways of this compound Degradation (general principles, not human-specific clinical data)

The primary biochemical pathway for this compound degradation in the body involves Phase I oxidative reactions, largely catalyzed by cytochrome P450 enzymes, followed by Phase II conjugation reactions. nih.govbasicmedicalkey.com Phase I reactions introduce or expose polar functional groups, making the molecule more amenable to subsequent conjugation. basicmedicalkey.com

While specific detailed pathways for this compound itself were not found, the general principles for barbiturate degradation involve side-chain oxidation. For instance, pentothis compound (B6593769) is primarily metabolized by oxidation of the penultimate carbon (ω-1) of its side chain to yield a 3'-hydroxy metabolite. tandfonline.com Phenothis compound (B1680315) is metabolized extensively by cytochrome P450, with p-hydroxyphenothis compound being a major metabolite. nih.govtandfonline.com N-glycosylation is also noted as important for phenothis compound metabolism. nih.gov

Phase II reactions involve the conjugation of the Phase I metabolites with endogenous hydrophilic molecules such as glucuronic acid, sulfate, glycine, or glutathione. nih.govslideshare.net These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their excretion, primarily via the kidneys and bile. nih.govbasicmedicalkey.comwfsahq.org

Research has also explored the degradation of barbiturates under specific conditions, such as in artificial gastric juice. One study found that among several barbiturates tested, only thiobutathis compound (B3421131) was degraded, undergoing chemical oxidative desulfurization to form butathis compound. jst.go.jp This highlights that degradation pathways can be influenced by the chemical structure of the specific barbiturate and the environment.

Theoretical Investigations of Metabolic Interactions (e.g., enzyme induction mechanisms by barbiturates)

Barbiturates are known to be potent inducers of microsomal enzymes, particularly certain isoforms of the cytochrome P450 system. nih.govtandfonline.commhmedical.comdiva-portal.orgslideshare.net Enzyme induction is a process where a molecule enhances the expression of enzymes, leading to increased metabolic activity. diva-portal.orgslideshare.net This can result in a decrease in the half-life and therapeutic effect of drugs metabolized by the induced enzymes. nih.govdiva-portal.orgslideshare.net

Repeated administration of barbiturates like phenothis compound decreases their own half-life due to the induction of microsomal enzymes, contributing to the phenomenon of tolerance. nih.gov This self-induced increase in metabolism is a significant metabolic interaction. nih.gov Chronic administration of barbiturates can also lead to an increase in aminolevulinic acid (ALA) synthetase enzymes. nih.gov

Theoretical investigations and studies in animal models, such as rats, have explored the pharmacokinetics of autoinducing drugs like phenothis compound and their effects on various enzymes, using mechanistic models to integrate the bidirectional interaction between the drug and enzymes. diva-portal.org These studies aim to understand the time course of enzyme induction and its consequences for the elimination of substrate drugs. diva-portal.org The induction process depends on factors such as the half-life of the induced enzyme, the pharmacokinetics of the inducer, and the relationship between the inducer's concentration and the induction stimulus. diva-portal.org

Enzyme induction by barbiturates can have clinically significant consequences by accelerating the metabolism of concurrently administered drugs, including oral contraceptives, anticoagulants, and corticosteroids. mhmedical.com

Societal and Regulatory Historical Research on Barbital

Historical Analysis of Early Drug Regulation in Response to Barbiturate (B1230296) Use

The introduction of barbital in the early 20th century occurred in an era of burgeoning awareness of the need for drug regulation. Initially lauded as a safe and effective hypnotic, its widespread use soon revealed a darker side, prompting legislative action. The early history of drug regulation in response to barbiturates, including this compound, is a story of evolving understanding of addiction, the role of medical professionals, and the responsibility of the state in safeguarding public health.

In the United States, the federal government's role in drug control was still taking shape. While the Pure Food and Drug Act of 1906 addressed issues of misbranding and adulteration, it did not initially provide a framework for regulating drugs based on their potential for abuse. The Harrison Narcotics Tax Act of 1914 targeted opium and cocaine, but barbiturates remained largely unregulated at the federal level for several more decades.

The growing problem of barbiturate misuse and dependence became increasingly evident through the 1920s and 1930s. This led to action at the state level. In 1929, California enacted the first state law aimed at controlling the distribution and sale of barbiturates. britannica.com However, the impact of such individual state laws was limited, as evidenced by a more than 400% increase in barbiturate production in the United States between 1933 and 1936, with approximately 70 tons of these drugs sold in the latter year. britannica.com By the end of the 1930s, twenty-six states had implemented laws requiring prescriptions for the sale of barbiturates. cambridge.org

A significant federal response came with the passage of the Federal Food, Drug, and Cosmetic (FDC) Act of 1938 . This landmark legislation was enacted in the wake of the "elixir sulfanilamide" tragedy of 1937, which highlighted the dangers of unregulated drug formulations. While not directly a result of barbiturate issues, the FDC Act established a new system of drug regulation that required manufacturers to demonstrate the safety of new drugs before marketing them. A key provision of the 1938 Act mandated that barbiturates be labeled with a warning of their habit-forming potential and required a prescription for their dispensation.

The American Medical Association (AMA) played a complex role in the regulation of barbiturates. As early as 1905, the AMA established a council to set standards for drug manufacturing and advertising. ama-assn.org In 1940, an AMA expert commission, recognizing the "vicious" nature of barbiturate addiction, not only supported strict prescription-only regulations but also suggested "restrictions on prescribing" due to prevalent overprescription. cambridge.org However, the broader medical profession was not immediately receptive to this expert opinion. cambridge.org

The table below illustrates the progression of early legislative actions concerning barbiturates in the United States.

YearLegislative ActionJurisdictionKey Provisions Related to Barbiturates
1929 First state law to regulate barbituratesCaliforniaAimed to control the distribution and sale of barbiturates. britannica.com
Late 1930s Various state laws26 statesRequired prescriptions for the sale of barbiturates. cambridge.org
1938 Federal Food, Drug, and Cosmetic ActFederal (U.S.)Mandated warning labels regarding habit-forming potential and required a prescription for dispensation.

In the United Kingdom, the regulatory response to potentially dangerous drugs, including barbiturates, took a different path, though with some parallels. The Dangerous Drugs Act of 1920 was a significant piece of legislation that shifted the perspective on drug addiction from a purely medical concern to a penal offense. nih.gov This act regulated the import, export, manufacture, sale, and possession of opium, morphine, cocaine, and other substances, and its provisions extended to barbiturates, requiring a license or authorization from the Home Secretary for their handling. nih.gov

Academic Studies on the Recognition of Dependence and Abuse Potential of Barbiturates in Research Settings

The scientific and medical understanding of this compound's dependence and abuse potential evolved slowly, lagging behind its widespread clinical use. Initial reports often downplayed or failed to recognize the addictive nature of the drug.

The first documented cases of dependence on barbiturates emerged from Germany in 1912, not long after their introduction to the market. news-medical.net These early reports detailed instances of delirium and withdrawal symptoms upon the abrupt cessation of the drug. news-medical.net However, these initial warnings did not immediately translate into widespread clinical concern or a significant body of academic research. For several decades, the prevailing view, even among some medical experts, was that barbiturates were not truly addictive in the same vein as opiates. nih.gov

It was not until the 1950s that the medical and scientific communities broadly accepted that barbiturates could induce physical dependence. news-medical.net A pivotal moment in this recognition was the publication of research that experimentally induced physical dependence on barbiturates in a laboratory setting, providing conclusive evidence of their addictive properties. news-medical.net Despite this, it took another two decades for this understanding to become firmly entrenched in medical practice, leading to more cautious prescribing habits. news-medical.net

The World Health Organization (WHO) played a crucial role in clarifying the terminology and concepts surrounding drug dependence. The WHO's Expert Committee on Addiction-Producing Drugs helped to formally define and differentiate between "addiction," "habituation," and "drug dependence," providing a clearer framework for researchers and clinicians. nih.govnih.gov This work was instrumental in moving the scientific discourse beyond simplistic notions of addiction and toward a more nuanced understanding of the complex nature of substance use disorders.

Research into the mechanisms of barbiturate dependence has revealed that these drugs exert their effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. patsnap.comamericanaddictioncenters.org Chronic use leads to adaptive changes in the brain, resulting in tolerance (the need for higher doses to achieve the same effect) and a state of physical dependence. patsnap.com When the drug is withdrawn, the central nervous system becomes hyperexcitable, leading to a range of withdrawal symptoms.

The following table summarizes key milestones in the academic recognition of barbiturate dependence.

YearEvent/FindingSignificance
1912 First cases of barbiturate dependence reported in Germany. news-medical.netEarly indication of the addictive potential of barbiturates, though not widely acknowledged at the time.
1950s Publication of laboratory studies inducing physical dependence on barbiturates. news-medical.netProvided definitive scientific evidence of the physical dependence liability of barbiturates, leading to wider acceptance in the medical community.
Post-1950s Formal definitions of "addiction," "habituation," and "drug dependence" by the World Health Organization. nih.govnih.govEstablished a standardized terminology and conceptual framework for understanding and studying drug dependence.

This compound's Influence on the Development of Modern Pharmaceutical Research and Regulatory Frameworks

The societal and scientific challenges posed by this compound and other barbiturates had a lasting impact on the development of modern pharmaceutical research and the regulatory frameworks that govern it. The issues of unforeseen adverse effects, dependence, and abuse prompted significant changes in how drugs are developed, manufactured, and controlled.

One of the most direct influences of barbiturates on pharmaceutical regulation stemmed from a tragic incident in 1941 involving sulfathiazole (B1682510) tablets contaminated with phenothis compound (B1680315) , a barbiturate derivative. This event resulted in nearly 300 deaths and injuries and was a critical catalyst for the U.S. Food and Drug Administration (FDA) to drastically revise its requirements for manufacturing and quality control. nih.gov These revisions were a direct precursor to the development of Good Manufacturing Practices (GMPs) , which are now a cornerstone of pharmaceutical production worldwide, ensuring the safety, purity, and quality of drug products. nih.gov

The widespread abuse of barbiturates also played a role in expanding the regulatory authority of the FDA. The agency's efforts to combat the illicit distribution of barbiturates and amphetamines, particularly from the 1940s to the 1960s, were a major focus of its enforcement activities. This push to control the non-prescription sale of these "dangerous drugs" helped to solidify the FDA's jurisdiction over retail pharmacies and the pharmaceutical supply chain. cambridge.org

Furthermore, the growing crisis of barbiturate abuse was a significant factor leading to the passage of the Controlled Substances Act (CSA) in 1970 . britannica.comwikipedia.org This comprehensive legislation replaced previous drug laws and established a classification system for drugs based on their potential for abuse, their accepted medical use, and their likelihood of causing dependence. britannica.com The CSA created five "schedules" for controlled substances, with Schedule I being the most restrictive and Schedule V the least. britannica.com Many barbiturates were placed in Schedules II, III, and IV, subjecting them to stringent controls on manufacturing, prescribing, and dispensing. americanaddictioncenters.org The implementation of the CSA and the need for robust enforcement of its provisions also led to the creation of the Drug Enforcement Administration (DEA) in 1973 . dea.gov

The challenges presented by this compound and its derivatives also influenced the direction of pharmaceutical research. The recognition of their narrow therapeutic index and high potential for dependence spurred the search for safer alternatives for sedation and anxiety treatment. This research ultimately led to the development of benzodiazepines in the 1960s, which were initially believed to have a much lower potential for abuse and dependence. americanaddictioncenters.org The historical experience with barbiturates underscored the importance of long-term safety and dependence studies in the drug development process.

The following table highlights the key regulatory and research developments influenced by the challenges associated with this compound and other barbiturates.

DevelopmentInfluence of this compound/Barbiturates
Good Manufacturing Practices (GMPs) The 1941 sulfathiazole contamination with phenothis compound prompted the FDA to revise manufacturing and quality control standards, laying the groundwork for GMPs. nih.gov
Expansion of FDA Authority The widespread abuse of barbiturates led to increased FDA enforcement actions and solidified its regulatory control over the pharmaceutical supply chain. cambridge.org
Controlled Substances Act (CSA) of 1970 The significant public health problems caused by barbiturate abuse were a major impetus for the creation of a comprehensive drug scheduling system. britannica.comwikipedia.org
Creation of the Drug Enforcement Administration (DEA) The need for robust enforcement of the CSA, in large part due to the barbiturate crisis, led to the establishment of the DEA in 1973. dea.gov
Development of Safer Alternatives The recognized risks of dependence and overdose associated with barbiturates drove pharmaceutical research toward the development of newer classes of sedative-hypnotics, such as benzodiazepines. americanaddictioncenters.org

Q & A

Q. What are the key structural features of barbital that determine its pharmacological activity?

this compound's structure comprises a pyrimidine ring fused to a barbituric acid moiety, with two ethyl groups at the C5 position. These features are critical for its sedative-hypnotic activity, as the pyrimidine ring facilitates hydrogen bonding with neural receptors (e.g., GABAA), while the ethyl groups influence lipid solubility and duration of action . Crystallographic studies reveal NH···O=C hydrogen bonds in its polymorphic forms, which stabilize its conformation and affect bioavailability .

Q. How is this compound synthesized in laboratory settings?

this compound is synthesized via condensation of diethyl malonate with urea in the presence of sodium ethoxide, followed by acidification to precipitate the product. Modifications to substituents (e.g., alkyl groups at C5) are achieved by varying the malonate derivative. Purification involves recrystallization from ethanol/water mixtures to isolate high-purity crystals .

Q. What are the primary pharmacological applications of this compound in experimental research?

this compound is used to study central nervous system (CNS) depression mechanisms, particularly GABAergic neurotransduction. It serves as a reference compound in epilepsy models (e.g., maximal electroshock tests) and as a tool to investigate renal carcinogenesis due to its tumor-promoting properties in rodent studies .

Advanced Research Questions

Q. How do structural modifications to this compound influence its pharmacokinetic and pharmacodynamic properties?

Substituent modifications at C5 (e.g., replacing ethyl with phenyl groups) increase lipid solubility, enhancing brain penetration but shortening duration. Adding sulfur at C2 (e.g., thiopental) accelerates onset but reduces stability. Methodologically, structure-activity relationship (SAR) studies use in vitro receptor binding assays (e.g., GABAA fluorescence polarization) and in vivo pharmacokinetic profiling in rodents .

Q. What methodological approaches are used to analyze this compound's polymorphic forms and their thermodynamic stability?

Polymorphs (I0, III, IV, V) are characterized via X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR. Thermodynamic stability is mapped using energy/temperature diagrams, revealing enantiotropic (I0/III/V) and monotropic (IV) relationships. IR spectroscopy identifies N–H···O=C hydrogen-bonding motifs, critical for predicting dissolution rates .

Q. What experimental models study this compound's hepatic disposition and tissue binding kinetics?

The isolated perfused rat liver model with protein-free Krebs buffer is used to quantify hepatic distribution. Bolus injections of radiolabeled [<sup>14</sup>C]this compound and [<sup>3</sup>H]water measure mean transit times. Axial dispersion modeling (DN = 0.35) confirms tissue binding inversely correlates with this compound concentration, independent of hepatic blood flow .

Q. How does molecular imprinting technology enhance selective detection of this compound in analytical chemistry?

this compound-imprinted polymers (MIPs) are synthesized using 2-vinyl-4,6-diamino-1,3,5-triazine as a functional monomer. Precipitation polymerization yields microspheres (1.45 µm) with high selectivity (Kd = 30.69 mg/L). Scatchard plots and competitive adsorption assays validate specificity against analogs like pentothis compound .

Q. What mechanisms underlie this compound's role as a tumor promoter in renal carcinogenesis models?

In Tsc2 mutant rats, sodium this compound accelerates renal tumorigenesis by promoting progression of preneoplastic lesions. Mechanistically, it inhibits creatine kinase (CK) via competitive binding with creatine (Ki = 0.02M), disrupting cellular energy homeostasis. Chronic exposure models use dietary administration (500–4000 ppm) over 10 weeks .

Q. How does co-administration with probenecid affect this compound's blood-brain barrier (BBB) penetration?

Probenecid (100 mg/kg) inhibits organic acid transporters, increasing this compound's brain concentration by 30% in rats. Intravenous infusion (150 mg/kg) with EEG monitoring shows reduced induction time (loss of righting reflex) from 15±2 min to 10±3 min. Serum this compound levels remain unchanged, confirming BBB-specific modulation .

Q. What are the implications of this compound's interaction with creatine kinase for energy metabolism studies?

this compound reversibly inhibits rabbit-muscle CK (IC50 = 25 mM) by competing with creatine at the active site. Kinetic modeling (slow-binding inhibition, kinact = 0.15 min<sup>−1</sup>) is applied to study ATP/ADP imbalance in myopathies. Dilution assays confirm reversibility, supporting its use in acute metabolic perturbation studies .

Q. How do pharmacokinetic interactions, such as with disulfiram, alter this compound's activity and elimination?

Disulfiram inhibits cytochrome P450 and renal excretion pathways, increasing this compound's half-life from 8±1 hr to 14±2 hr in rats. Brain concentrations rise by 40%, prolonging sedation (sleeping time increases from 120±15 min to 190±20 min). Urinary excretion assays show 50% reduction in clearance .

Q. What experimental paradigms investigate tolerance and withdrawal effects following chronic this compound administration?

Rats consuming this compound (200 mg/kg/day for 42 weeks) develop tolerance (hexothis compound threshold increased by 2.5×). Withdrawal studies monitor weight loss (15–20%), hyperhydration, and biphasic tolerance peaks (3 days and 3 weeks post-cessation). Hexothis compound challenge tests quantify CNS hyperexcitability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.